molecular formula C17H21N5O2 B12232112 3-cyclopropyl-6-{[1-(1-methyl-1H-pyrazole-3-carbonyl)pyrrolidin-3-yl]methoxy}pyridazine

3-cyclopropyl-6-{[1-(1-methyl-1H-pyrazole-3-carbonyl)pyrrolidin-3-yl]methoxy}pyridazine

Cat. No.: B12232112
M. Wt: 327.4 g/mol
InChI Key: BBSFBKDJFFDHLT-UHFFFAOYSA-N
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Description

3-cyclopropyl-6-{[1-(1-methyl-1H-pyrazole-3-carbonyl)pyrrolidin-3-yl]methoxy}pyridazine is a complex organic compound with potential applications in various fields of scientific research. This compound features a pyridazine ring substituted with a cyclopropyl group and a methoxy group linked to a pyrrolidinyl-pyrazole moiety. The unique structure of this compound makes it an interesting subject for study in organic chemistry and related disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-cyclopropyl-6-{[1-(1-methyl-1H-pyrazole-3-carbonyl)pyrrolidin-3-yl]methoxy}pyridazine typically involves multiple steps, starting from readily available starting materials. One common approach involves the formation of the pyridazine ring followed by the introduction of the cyclopropyl and methoxy groups. The pyrazole and pyrrolidine moieties are then introduced through a series of coupling reactions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. Scale-up processes are also developed to ensure the compound can be produced in large quantities while maintaining high purity and consistency.

Chemical Reactions Analysis

Types of Reactions

3-cyclopropyl-6-{[1-(1-methyl-1H-pyrazole-3-carbonyl)pyrrolidin-3-yl]methoxy}pyridazine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction can produce alcohols or amines. Substitution reactions can introduce new functional groups, leading to a variety of derivatives.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

    Biology: The compound may have biological activity, making it a candidate for studies in pharmacology and biochemistry.

    Medicine: Potential therapeutic applications could be explored, particularly if the compound exhibits activity against specific biological targets.

    Industry: The compound could be used in the development of new materials or as a precursor for industrial chemicals.

Mechanism of Action

The mechanism of action of 3-cyclopropyl-6-{[1-(1-methyl-1H-pyrazole-3-carbonyl)pyrrolidin-3-yl]methoxy}pyridazine depends on its interaction with molecular targets. The compound may bind to specific enzymes or receptors, modulating their activity. The pathways involved can include signal transduction, metabolic processes, or gene expression regulation. Detailed studies are required to elucidate the exact mechanism and identify the molecular targets.

Comparison with Similar Compounds

Similar Compounds

    3-cyclopropyl-6-{[1-(1-methyl-1H-pyrazole-3-carbonyl)pyrrolidin-3-yl]methoxy}pyrimidine: Similar structure but with a pyrimidine ring instead of pyridazine.

    3-cyclopropyl-6-{[1-(1-methyl-1H-pyrazole-3-carbonyl)pyrrolidin-3-yl]methoxy}pyrazine: Similar structure but with a pyrazine ring instead of pyridazine.

Uniqueness

The uniqueness of 3-cyclopropyl-6-{[1-(1-methyl-1H-pyrazole-3-carbonyl)pyrrolidin-3-yl]methoxy}pyridazine lies in its specific substitution pattern and the combination of functional groups. This unique structure can result in distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C17H21N5O2

Molecular Weight

327.4 g/mol

IUPAC Name

[3-[(6-cyclopropylpyridazin-3-yl)oxymethyl]pyrrolidin-1-yl]-(1-methylpyrazol-3-yl)methanone

InChI

InChI=1S/C17H21N5O2/c1-21-8-7-15(20-21)17(23)22-9-6-12(10-22)11-24-16-5-4-14(18-19-16)13-2-3-13/h4-5,7-8,12-13H,2-3,6,9-11H2,1H3

InChI Key

BBSFBKDJFFDHLT-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC(=N1)C(=O)N2CCC(C2)COC3=NN=C(C=C3)C4CC4

Origin of Product

United States

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